

An In-depth Technical Guide to the Physicochemical Properties of D-Lyxose

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Compound of Interest

Compound Name: D-Lyxose

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Introduction

D-Lyxose, a C'-2 epimer of D-Xylose, is an aldopentose monosaccharide with the chemical formula C₅H₁₀O₅.^[1] As a rare sugar, it is of significant interest in various fields of research and development.^[2] **D-Lyxose** serves as a valuable chiral building block in the synthesis of pharmaceutical compounds, including antiviral nucleoside analogs and antitumor agents.^[2]^[3] Its role in biochemical studies is crucial for investigating enzyme specificity and metabolic pathways.^[1] This technical guide provides a comprehensive overview of the core physicochemical properties of **D-Lyxose**, detailed experimental protocols for their determination, and visualizations of key experimental and metabolic pathways.

Physicochemical Properties of D-Lyxose

The fundamental physicochemical properties of **D-Lyxose** are summarized in the table below, providing a consolidated reference for laboratory applications.

Property	Value
Molecular Formula	C5H10O5
Molecular Weight	150.13 g/mol
Appearance	White to slightly yellow crystalline powder.[4]
Melting Point	108-112 °C
Boiling Point	191.65°C (rough estimate)
Density	1.545 g/cm ³
Solubility in Water	50 mg/mL, clear, colorless.[5] Freely soluble.[6]
Solubility in Ethanol	Insoluble in ethanol.[7] One part dissolves in 38 parts absolute alcohol at 17°C.[6]
Solubility in DMSO	30 mg/mL
Optical Rotation	[α] _D /25 +5.5° to -14.0° (c=0.82 in water), exhibits mutarotation.[5][6]
pKa (Predicted)	12.46 ± 0.20
LogP (Estimated)	-2.390
Hygroscopicity	Hygroscopic solid.[6]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **D-Lyxose** are outlined below. These protocols are standard for the characterization of carbohydrate compounds.

Melting Point Determination (Capillary Method)

The melting point of **D-Lyxose** is determined using a melting point apparatus, a standard instrument in organic chemistry labs.[8]

- **Sample Preparation:** A small amount of finely powdered, dry **D-Lyxose** is packed into a capillary tube, sealed at one end, to a height of approximately 3 mm.[8] The packing is

crucial and can be achieved by tapping the tube on a hard surface or dropping it through a long glass tube to ensure a dense packing.[8]

- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.[9]
- **Measurement:** The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.[9] The temperature at which the first liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range.[9] For a pure substance like **D-Lyxose**, this range should be narrow.

Optical Rotation Measurement (Polarimetry)

The optical rotation of **D-Lyxose**, a measure of its chirality, is determined using a polarimeter.

- **Solution Preparation:** A solution of **D-Lyxose** is prepared by accurately weighing a known mass of the sugar and dissolving it in a precise volume of a suitable solvent, typically water, in a volumetric flask. The concentration is expressed in g/mL.[10]
- **Polarimeter Setup:** The polarimeter is switched on, and the light source (commonly a sodium lamp, D-line at 589 nm) is allowed to stabilize.[10] The instrument is calibrated by filling the polarimeter tube with the pure solvent (blank) and setting the reading to zero.[10]
- **Measurement:** The polarimeter tube is then rinsed and filled with the **D-Lyxose** solution, ensuring no air bubbles are present.[10] The tube is placed in the polarimeter, and the angle of rotation of the plane-polarized light is measured.[11] The specific rotation is calculated using the formula: $[\alpha] = \alpha / (l * c)$ where α is the observed rotation, l is the path length of the tube in decimeters (dm), and c is the concentration of the solution in g/mL.[12]

Aqueous Solubility Determination

The solubility of **D-Lyxose** in water can be determined by the equilibrium saturation method.

- **Procedure:** An excess amount of **D-Lyxose** is added to a known volume of water in a vessel maintained at a constant temperature (e.g., 25°C) with continuous stirring.

- **Equilibration:** The mixture is stirred for a sufficient time (e.g., 24 hours) to ensure that equilibrium is reached and the solution is saturated.
- **Analysis:** After equilibration, the undissolved solid is separated from the solution by filtration or centrifugation. A known volume of the clear, saturated solution is then carefully removed, and the solvent is evaporated to dryness. The mass of the remaining dissolved **D-Lyxose** is determined.[\[13\]](#)
- **Calculation:** The solubility is then calculated and expressed in terms of mass per unit volume (e.g., g/L or mg/mL).

Density Measurement (Gas Pycnometry)

Gas pycnometry is a precise method for determining the true density of a powdered solid like **D-Lyxose** by measuring the volume of the solid.

- **Principle:** The volume of the solid is determined by measuring the displacement of a known quantity of an inert gas, typically helium, which can penetrate small pores.[\[14\]](#)
- **Procedure:** A known mass of the **D-Lyxose** sample is placed in a sample chamber of a known volume.[\[1\]](#) The chamber is then filled with helium to a specific pressure. The gas is then expanded into a second chamber of known volume, and the resulting pressure is measured.[\[1\]](#)
- **Calculation:** By applying the gas laws, the volume of the **D-Lyxose** sample can be accurately calculated from the pressure difference. The density is then calculated by dividing the mass of the sample by its measured volume.[\[1\]](#)

Crystal Structure Determination (Single-Crystal X-ray Diffraction)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

- **Crystal Growth:** A high-quality single crystal of **D-Lyxose** is required. This is typically achieved through slow evaporation of a saturated solution, slow cooling, or vapor diffusion

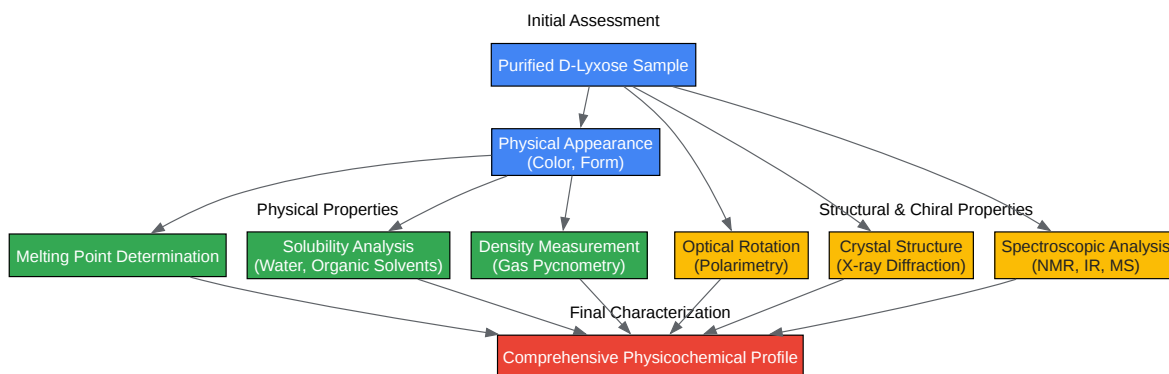
techniques.[15] The ideal crystal should be well-formed, transparent, and free of defects, with dimensions typically in the range of 0.1-0.3 mm.[16]

- **Data Collection:** The selected crystal is mounted on a goniometer head in the X-ray diffractometer.[17] The crystal is then rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.[17]
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is solved using computational methods to generate an initial electron density map.[16] An atomic model of **D-Lyxose** is then built into the electron density map and refined to best fit the experimental data, resulting in a precise three-dimensional structure.[18]

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a purified monosaccharide like **D-Lyxose**.

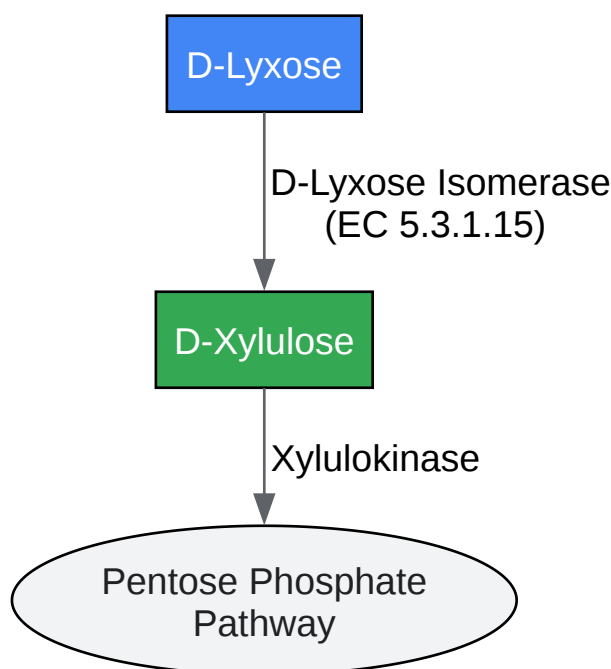


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Caption: A workflow for the physicochemical characterization of **D-Lyxose**.

Metabolic Pathway: Isomerization of D-Lyxose

D-Lyxose is metabolized in some microorganisms through its isomerization to D-Xylulose by the enzyme **D-lyxose** isomerase. This reaction connects **D-Lyxose** metabolism to the pentose phosphate pathway.[5]



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Caption: Isomerization of **D-Lyxose** to D-Xylulose.

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